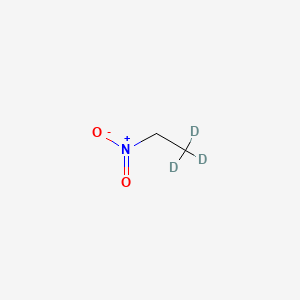
1,1,1-Trideuterio-2-nitroethane
Vue d'ensemble
Description
“1,1,1-Trideuterio-2-nitroethane” is a variant of nitroethane where three hydrogen atoms are replaced by deuterium . Nitroethane is an organic compound with the chemical formula C2H5NO2 . It is similar to nitromethane and is an oily liquid at standard temperature and pressure . Pure nitroethane is colorless and has a fruity odor .
Synthesis Analysis
Nitroethane can be produced industrially by treating propane with nitric acid at 350–450 °C . This exothermic reaction produces four industrially significant nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . The reaction involves free radicals, such as CH3CH2CH2O, which arise via homolysis of the corresponding nitrite ester . These alkoxy radicals are susceptible to C—C fragmentation reactions, which explains the formation of a mixture of products . Alternatively, nitroethane can be produced by the Victor Meyer reaction of haloethanes such as chloroethane, bromoethane, or iodoethane with silver nitrite in diethyl ether or THF .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trideuterio-2-nitroethane” would be similar to that of nitroethane, with the only difference being the replacement of three hydrogen atoms with deuterium . Nitroethane has a molecular formula of C2H5NO2 .
Chemical Reactions Analysis
Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane can undergo complex reactions with hydroxide ion in water . These reactions involve kinetically significant intermediates . The deviations from 1st-order kinetics were observed to increase with increasing extent of reaction .
Physical And Chemical Properties Analysis
Nitroethane is a colorless liquid with a slightly sweet odor . It has a boiling point of 114 °C (237 °F) and a melting point of -51 °C . It is slightly soluble in water .
Mécanisme D'action
Nitroalkanes are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . Two types of NMOs have been identified: class I and class II, which differ in structure, catalytic efficiency, and preferred substrates .
Safety and Hazards
Nitroethane is a highly flammable and explosive compound . It can form explosive mixtures in air, and ignition sources should be strictly controlled in its presence . It is harmful if inhaled or swallowed and may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .
Propriétés
IUPAC Name |
1,1,1-trideuterio-2-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trideuterio-2-nitroethane | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)

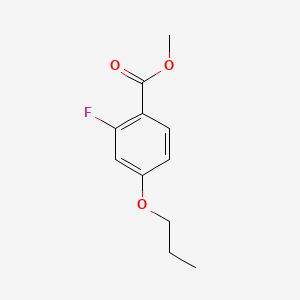
![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
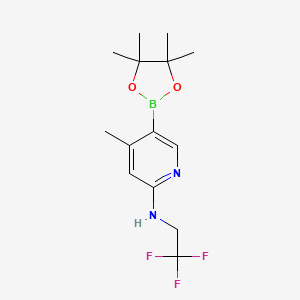
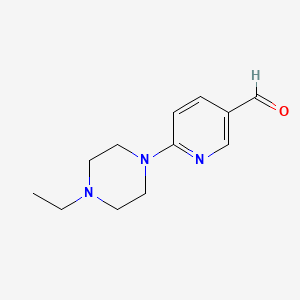

![2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B567072.png)
![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)
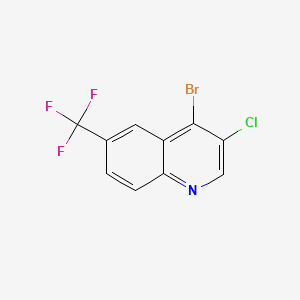
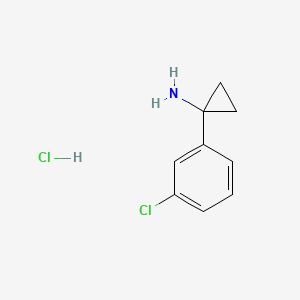
![8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567079.png)